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Compound of Interest

Compound Name: 4-(Piperidin-4-yl)isoquinoline

CAS No.: 256372-14-2

Cat. No.: B3255555 Get Quote

Executive Summary
The Isoquinoline-Piperidine dyad represents a "privileged scaffold" in medicinal chemistry,

capable of engaging diverse biological targets ranging from protein kinases (ROCK, PKA) to G-

protein coupled receptors (GPCRs) and enzymes (Acetylcholinesterase).

The synergy of this scaffold lies in its biphasic nature:

The Isoquinoline Core (Head): A planar, aromatic bicycle that provides π-π stacking

interactions and rigid hydrophobic anchoring.

The Piperidine Moiety (Tail): A flexible, aliphatic heterocycle that introduces basicity (pKₐ

modulation), solubility, and the capacity for hydrogen bonding or salt bridge formation.

This guide dissects the SAR of this scaffold, specifically analyzing how linker topology, ring

saturation, and substituent electronics dictate selectivity between Rho-associated Kinase

(ROCK) inhibition (cardiovascular/neuroregeneration) and Acetylcholinesterase (AChE)

inhibition (Alzheimer’s disease).

Scaffold Architecture & Chemical Space
To rationally discuss SAR, we must define the numbering and regions of modification. The

scaffold is generally divided into three domains:
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Region A (Isoquinoline Head): The primary pharmacophore for hydrophobic pockets.

Region B (Linker): Determines the spatial orientation and distance (e.g., Sulfonyl, Alkyl,

Amide).

Region C (Piperidine Tail): The solvent-exposed or secondary binding element.
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Figure 1: Modular architecture of the Isoquinoline-Piperidine scaffold.

Therapeutic Area 1: Rho-Kinase (ROCK) Inhibitors
The most prominent application of this scaffold is in the inhibition of Rho-associated protein

kinase (ROCK). Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is the archetype.

Mechanistic Basis
ROCK inhibitors bind to the ATP-binding pocket of the kinase.

Isoquinoline Ring: Mimics the adenine ring of ATP, forming hydrogen bonds with the hinge

region (Glu-Met-Lys motif).

Sulfonyl Group: Positions the aliphatic ring and interacts with the phosphate-binding region.

Piperidine/Homopiperazine: Extends towards the solvent front, improving solubility and

interacting with Asp residues.

SAR Deep Dive: The Fasudil Evolution
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The transition from non-selective kinase inhibitors to potent ROCK inhibitors involves precise

tuning of the isoquinoline substitution pattern.

Modification Structural Change Biological Consequence

Linker Position Shift from C8 to C5

Critical. C5-sulfonamides

(Fasudil) show superior

potency over C8 isomers due

to optimal alignment with the

kinase hinge region.

Ring Size (Tail) Piperazine → Homopiperazine

Expansion to a 7-membered

ring (homopiperazine) slightly

increases flexibility, often

improving selectivity for ROCK

over PKA.

Isoquinoline C1 Addition of Methyl (H-1152P)

Potency Boost. Introduction of

a methyl group at C1 creates a

steric clash with non-target

kinases (like PKA), significantly

enhancing ROCK selectivity

(K_i = 1.6 nM).

Hydroxylation C4-OH (Hydroxyfasudil)

Active metabolite. Increases

hydrophilicity and potency in

vivo.

Protocol: Kinase Inhibition Assay (ROCK)
To validate SAR improvements, a robust biochemical assay is required.

Methodology:

Reagents: Recombinant human ROCK1/2 (active), Substrate peptide (e.g., S6 kinase

substrate), ATP (10 µM), and test compounds.

Reaction:
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Incubate enzyme + compound in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1

mM DTT) for 15 mins at room temperature.

Initiate reaction by adding ATP/Substrate mix.

Incubate for 60 mins at 30°C.

Detection (IMAP Fluorescence Polarization):

Add IMAP binding reagent (stops reaction and binds phosphorylated peptide).

Read Fluorescence Polarization (FP) at Ex 485 nm / Em 530 nm.

Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Self-Validation: Include Fasudil (10 µM) as a positive control. If Fasudil IC₅₀ deviates >2-fold

from historical mean (approx. 1-3 µM depending on ATP conc), invalidate the run.

Therapeutic Area 2: Acetylcholinesterase (AChE)
Inhibitors[1][2]
In neurodegenerative research (Alzheimer's), the strategy shifts from sulfonamides to 1-

benzylisoquinoline derivatives linked to piperidines.

Mechanistic Basis: The Dual Binding Hypothesis
AChE possesses a deep gorge with two active sites:

Catalytic Anionic Site (CAS): At the bottom of the gorge.

Peripheral Anionic Site (PAS): At the rim. Potent inhibitors act as "molecular dumbbells,"

spanning the gorge to bind both sites simultaneously.
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SAR Deep Dive: Bivalent Ligands
The Isoquinoline Anchor: Binds to the PAS via π-π stacking with Trp286. 1-Benzyl-1,2,3,4-

tetrahydroisoquinoline is preferred for its flexibility and mimicry of Donepezil's indanone core.

The Linker (Spacer): An alkyl chain (2-4 carbons) or an amide linker is optimal. Short linkers

prevent dual-site binding; excessively long linkers lead to entropic penalties.

The Piperidine: Binds to the CAS. N-benzylpiperidine moieties mimic the choline substrate,

interacting with Trp86.
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Figure 2: Bivalent binding mechanism of Isoquinoline-Piperidine AChE inhibitors.

Synthesis Protocol: Reductive Amination Route
A versatile, convergent synthesis to access Region B (Linker) variations is the reductive

amination between an isoquinoline-aldehyde and a piperidine-amine (or vice versa).

Target: Synthesis of N-((1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)piperidin-4-amine derivatives.

Step 1: Reductive Amination

Reactants: 6-Formyl-1,2,3,4-tetrahydroisoquinoline (N-protected) + 4-Amino-1-

benzylpiperidine (1.0 eq).

Solvent: Dichloroethane (DCE) or Methanol (MeOH).

Catalyst: Acetic acid (catalytic amount) to activate the imine.

Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 eq). Add after 1 hour of imine

formation.

Conditions: Stir at RT for 12-24 hours under N₂.

Step 2: Workup & Purification

Quench with sat. NaHCO₃. Extract with DCM.

Purify via Flash Column Chromatography (Silica, MeOH/DCM gradient).

Step 3: Deprotection (if applicable)

Remove N-Boc protecting groups using TFA/DCM (1:1).
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Causality: STAB is chosen over NaBH₄ because it is milder and selective for imines over

aldehydes, preventing direct reduction of the starting material before coupling occurs.

Comparative Data Summary
The following table summarizes the SAR trends distinguishing the two major therapeutic

classes for this scaffold.

Feature
ROCK Inhibitors (e.g.,
Fasudil)

AChE Inhibitors (e.g.,
Donepezil hybrids)

Isoquinoline State Fully Aromatic (usually) Tetrahydroisoquinoline (often)

Linker Type Sulfonyl (-SO₂-)
Alkyl (-CH₂-)ₙ or Amide (-

CONH-)

Key Interaction Hinge Binding (ATP site) Dual Site Binding (CAS + PAS)

Piperidine Role Solubilizing / Salt Bridge Cation-π interaction mimic

Critical SAR C5-substitution is optimal
Linker length determines

potency
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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